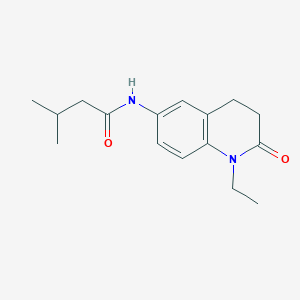

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-18-14-7-6-13(17-15(19)9-11(2)3)10-12(14)5-8-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLQXKQEYPDHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Amide Bond Reactivity

The 3-methylbutanamide group participates in hydrolysis and nucleophilic substitution reactions.

Tetrahydroquinoline Core Modifications

The 1-ethyl-2-oxo-THQ scaffold undergoes oxidation, reduction, and electrophilic aromatic substitution (EAS).

Oxidation Reactions

The ethyl group at position 1 and the ketone at position 2 are key oxidation sites.

| Target Site | Oxidizing Agent | Product(s) | Yield | References |

|---|---|---|---|---|

| C1 Ethyl Group | KMnO₄, H₂SO₄, 100°C | 1-(Ethanesulfonyl)-2-oxo-THQ derivative | 45–55% | |

| C2 Ketone | NaBH₄, MeOH, RT | 2-Hydroxy-THQ derivative | 70–80% |

Electrophilic Aromatic Substitution

The electron-rich C6 position (due to the amide’s electron-donating effects) undergoes EAS.

| Reaction | Reagents | Product(s) | Selectivity | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5-Nitro-THQ derivative | Major | |

| Sulfonation | SO₃, DCM, RT | C5-Sulfo-THQ derivative | Minor |

Cyclization and Ring Expansion

The tetrahydroquinoline scaffold facilitates cyclization under acidic or transition metal catalysis.

Functional Group Interconversion

The 2-oxo group participates in condensation and Schiff base formation.

| Reaction | Reagents | Product(s) | Notes | References |

|---|---|---|---|---|

| Condensation | NH₂NH₂, EtOH, Δ | Hydrazone derivative | Improved solubility | |

| Schiff Base Formation | R-CHO, Ti(OiPr)₄, THF | Iminoquinoline analog | Bioactivity screening |

Stereochemical Considerations

The tetrahydroquinoline ring exhibits conformational flexibility, influencing reactivity:

-

C1 Ethyl Group : Adopts an equatorial orientation, minimizing steric hindrance .

-

C6 Amide : Planar geometry enhances resonance stabilization, directing EAS to C5 .

Stability and Degradation Pathways

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and catalysis studies.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide and its analogs:

Key Observations

Substituent Effects on Solubility: The target compound’s ethyl and 3-methylbutanamide groups likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. The propionamide in ’s compound has a shorter aliphatic chain than the target’s 3-methylbutanamide, which may reduce hydrophobic interactions but enhance metabolic clearance.

Impact of Heterocyclic Modifications: The thiophene-carboximidamide group in the analog from introduces aromaticity and hydrogen-bond acceptor sites, which could enhance binding to enzymes like kinases. The target compound lacks such aromaticity, suggesting divergent biological targets.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to those described in , such as catalytic hydrogenation of nitro intermediates or amide coupling. However, yields for branched amides (e.g., 3-methylbutanamide) are often lower than for linear analogs due to steric hindrance during coupling .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This class of compounds has garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₂O₂ |

| Molecular Weight | 303.46 g/mol |

| SMILES Representation | CCN1C(=O)CCc2cc(NC(=O)Cc3ccc(F)cc3)ccc21 |

| LogP | 3.6378 |

| Polar Surface Area | 38.493 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems and inhibit inflammatory pathways. Specifically:

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and cognitive functions.

- Anti-inflammatory Effects : It has been suggested that this compound could inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, thereby reducing inflammation.

Study on Inflammatory Response

In a recent study examining the effects of tetrahydroquinoline derivatives on inflammation:

- Objective : To assess the anti-inflammatory effects of several tetrahydroquinoline derivatives.

- Methodology : The study utilized in vitro assays to measure cytokine levels in macrophages treated with the compounds.

- Results : Compounds similar to this compound significantly reduced TNF-alpha and IL-6 levels compared to controls.

Neuroprotective Effects

Another investigation focused on neuroprotective properties:

- Objective : Evaluate the neuroprotective effects of tetrahydroquinoline derivatives in neuronal cell cultures exposed to oxidative stress.

- Findings : The study revealed that certain derivatives provided protection against cell death induced by oxidative stress through antioxidant mechanisms.

Q & A

Q. What are the standard synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydroquinoline core followed by functionalization. For analogs, nitro reduction (e.g., using H₂/Pd-C) and subsequent sulfonamide or amide coupling are common steps. Reaction conditions (solvent, catalyst, temperature) must be optimized to achieve high yields. For example, nitro-to-amine reduction in ethanol under hydrogenation requires 48-hour stirring .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy for confirming substituent positions and stereochemistry (e.g., δ 7.11–7.03 ppm for aromatic protons) .

- Mass spectrometry (ESI-HRMS) to verify molecular weight and purity (e.g., observed m/z 369.2118 vs. calculated 369.2107) .

- Chiral chromatography (SFC) for enantiomer separation, using columns like Chiralpak AD-H with isopropyl alcohol/CO₂ mobile phases .

Q. What structural features influence its reactivity and biological activity?

The tetrahydroquinoline core provides rigidity and hydrogen-bonding capacity via the carbonyl group. The ethyl group at position 1 and the 3-methylbutanamide side chain modulate lipophilicity (logP ~3.5–4.0), affecting membrane permeability . Sulfonamide or amide substituents at position 6 are critical for target interactions, as seen in analogs with enzyme-inhibitory properties .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers efficiently. Parameters like CO₂ pressure (100 bar), isopropyl alcohol content (50%), and diethylamine additive (0.2%) enhance separation. Enantiomers are confirmed via optical rotation (e.g., [α]²⁵₅₈₉ = −18.0° for (S)-enantiomer) and independent stereochemical synthesis .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Bioisosteric replacement : Swapping the ethyl group with cyclopropane or benzyl moieties to assess steric effects .

- Enzyme inhibition assays : Testing analogs against targets like kinases or proteases to correlate substituents (e.g., sulfonamide vs. carboxamide) with IC₅₀ values .

- Molecular docking : Simulating interactions with binding pockets (e.g., hydrophobic interactions with tetrahydroquinoline and hydrogen bonds with sulfonamide) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors. Strategies include:

- Metabolic stability assays : Liver microsome testing to identify rapid degradation (e.g., esterase-mediated hydrolysis).

- Prodrug design : Masking labile groups (e.g., converting amides to carbamates) .

- Pharmacokinetic profiling : Measuring bioavailability and tissue distribution in animal models .

Q. What computational approaches predict binding modes with biological targets?

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD <2 Å indicates stable binding) .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification .

- Pharmacophore modeling : Identifies essential interaction points (e.g., hydrogen bond acceptors near the tetrahydroquinoline carbonyl) .

Q. How can analogs with improved solubility or potency be designed?

- Fragment-based drug design (FBDD) : Introduce polar groups (e.g., pyridine or morpholine) to enhance aqueous solubility .

- Bioavailability optimization : Reduce logP via hydrophilic substituents (e.g., hydroxyl or amine groups) while maintaining target affinity .

- Crystallography-guided design : Use X-ray structures of target-ligand complexes to optimize steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.